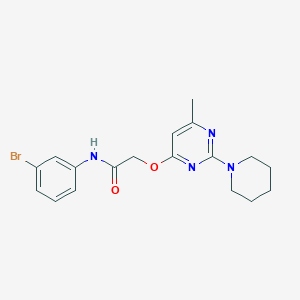

![molecular formula C23H22F3N3O B2928003 (E)-3-phenyl-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one CAS No. 1212786-67-8](/img/structure/B2928003.png)

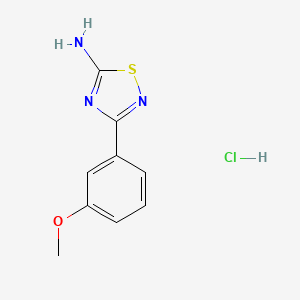

(E)-3-phenyl-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is an imidazole-containing chalcone . Imidazole-containing chalcones have been shown to be strongly effective against Aspergillus fumigatus, the causative agent for the disease pulmonary aspergillosis .

Synthesis Analysis

The compound was synthesized via a Claisen–Schmidt condensation . The reaction was performed by adding 4-(1H-imidazol-1-yl)benzaldehyde, 4′-methylacetophenone, and methanol to a round bottom flask at room temperature. Aqueous NaOH was added and allowed to stir for 2 hours .Molecular Structure Analysis

The molecular structure of the compound was optimized using density functional theory (DFT) at B3LYP/ 6-311++G(d,p) basis set . In addition, molecular electrostatic potential (MEP) was obtained to study the intramolecular charge transfer (ICT) by introducing electrophilic and nucleophilic sites on the compound surfaces .Chemical Reactions Analysis

The compound was synthesized via a Claisen–Schmidt condensation . This reaction was performed by adding 4-(1H-imidazol-1-yl)benzaldehyde, 4′-methylacetophenone, and methanol to a round bottom flask at room temperature. Aqueous NaOH was added and allowed to stir for 2 hours .Aplicaciones Científicas De Investigación

Corrosion Inhibition

The compound's analogs have been studied as corrosion inhibitors. For instance, benzimidazole derivatives have shown effectiveness in inhibiting corrosion of N80 steel in hydrochloric acid solutions. Techniques such as weight loss measurement, potentiodynamic polarization, and electrochemical impedance spectroscopy were used to study this property (Yadav et al., 2016).

Antimicrobial and Anticancer Activity

Benzimidazole derivatives, structurally related to the compound , have been synthesized and evaluated for their antimicrobial activity. For example, new series of imidazole-containing benzodiazepines showed antimicrobial properties (Konda et al., 2011). Additionally, these derivatives have been studied for their anticancer activity. Certain compounds showed potent inhibitory effects against various cancer cell lines, indicating potential therapeutic applications (Al-Soud et al., 2021).

Pharmacological Research

Benzimidazole derivatives have also been explored in pharmacological research, especially in the development of inhibitors for various biological targets. For instance, N-hydroxy-3-[3-(1-substituted-1H-benzoimidazol-2-yl)-phenyl]-acrylamides were found to be nanomolar inhibitors of human histone deacetylases, indicating their potential in the treatment of diseases like cancer (Bressi et al., 2010).

Catalysis

Compounds containing imidazolyl substituents, akin to the compound , have been used in catalysis. For example, gold(I) complexes with bifunctional P, N ligands showed catalytic activity in synthesis reactions (Wetzel et al., 2011).

Synthesis of Novel Compounds

The structural framework of the compound has been used in synthesizing novel compounds with potential biological activity. For example, synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives has been reported, indicating the compound’s role in facilitating the development of new chemical entities (Goli-Garmroodi et al., 2015).

Mecanismo De Acción

Target of Action

It is known that imidazole-containing compounds, such as this one, have a broad range of chemical and biological properties . They are key components in many functional molecules used in various applications, including pharmaceuticals and agrochemicals .

Mode of Action

Imidazole-containing compounds have been shown to be strongly effective against aspergillus fumigatus, the causative agent for the disease pulmonary aspergillosis . This suggests that the compound may interact with biological targets in a way that inhibits the growth or function of this fungus.

Biochemical Pathways

Given the antifungal properties of similar imidazole-containing compounds , it can be inferred that the compound may interfere with essential biochemical pathways in fungi, such as those involved in cell wall synthesis or ergosterol biosynthesis, leading to their death or inhibited growth.

Pharmacokinetics

The compound was synthesized via claisen–schmidt condensation of 4-(1h-imidazol-1-yl)benzaldehyde with 4′-methylacetophenone using aqueous sodium hydroxide in methanol . This suggests that the compound may be soluble in polar solvents, which could potentially influence its absorption and distribution in the body.

Result of Action

Given the antifungal properties of similar imidazole-containing compounds , it can be inferred that the compound may lead to the death or inhibited growth of fungi, such as Aspergillus fumigatus.

Análisis Bioquímico

Biochemical Properties

The compound (E)-3-phenyl-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one is known to have antifungal properties . It has been shown to be effective against Aspergillus fumigatus, the causative agent for the disease pulmonary aspergillosis . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Cellular Effects

Given its antifungal properties, it is likely to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

(E)-3-phenyl-1-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F3N3O/c24-23(25,26)22-27-19-8-4-5-9-20(19)29(22)16-18-12-14-28(15-13-18)21(30)11-10-17-6-2-1-3-7-17/h1-11,18H,12-16H2/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZCJRYHYTDBVTM-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C3=CC=CC=C3N=C2C(F)(F)F)C(=O)C=CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CN2C3=CC=CC=C3N=C2C(F)(F)F)C(=O)/C=C/C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Methylphenyl)-4-thieno[3,2-d]pyrimidin-4-ylmorpholine](/img/structure/B2927923.png)

![1-methyl-6-oxo-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2927925.png)

![6-Methyl-3-(3-nitrophenyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2927926.png)

![(E)-3-(2,5-difluorophenyl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)prop-2-en-1-one](/img/structure/B2927927.png)

![3,5-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2927929.png)

![Methyl 2-[[1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carbonyl]amino]benzoate](/img/structure/B2927937.png)